![molecular formula C18H17ClN4O2S B6452118 6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2548980-15-8](/img/structure/B6452118.png)
6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
The compound contains several functional groups including a pyrrole, a pyridine, and a sulfonyl group. Pyrrole is a five-membered aromatic heterocycle, similar to benzene but with one of the carbon atoms replaced by a nitrogen . Pyridine is a six-membered aromatic heterocycle with one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom .
Molecular Structure Analysis
The aromatic rings in the compound (pyrrole and pyridine) are likely to contribute to its stability. The lone pair of electrons on the nitrogen atom in the pyridine ring is not part of the aromatic system and does not affect the pi electron count .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the sulfonyl group. The nitrogen in the pyrrole and pyridine rings can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings could contribute to its stability and the sulfonyl group could affect its reactivity .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and viruses. While the exact mechanism remains unclear, their potential as antimicrobial agents warrants further investigation .
Anti-Inflammatory Potential
The pyrrolopyrazine scaffold has been explored for its anti-inflammatory effects. Researchers have identified compounds with anti-inflammatory properties, which could be valuable in treating inflammatory diseases .
Antiviral Properties
Certain pyrrolopyrazine derivatives exhibit antiviral activity. Although the precise mode of action is not fully understood, these compounds may hold promise in combating viral infections .
Antioxidant Capacity
Pyrrolopyrazines have been investigated for their antioxidant properties. These molecules may help protect cells from oxidative stress and contribute to overall health .
Antitumor Potential
The 5H-pyrrolo[2,3-b]pyrazine derivatives, derived from this scaffold, show kinase inhibitory activity. Kinases play a crucial role in cell signaling pathways, including those related to cancer. Thus, these compounds could be relevant in cancer therapy .
Drug Discovery Research
The pyrrolopyrazine structure serves as an attractive scaffold for drug discovery. Medicinal chemists can explore modifications to enhance specific activities or develop novel leads for various diseases .
In addition to these six applications, it’s essential to note that pyridine-containing compounds, such as those found in this molecule, have also gained attention for their diverse medicinal attributes, including anticancer properties . Furthermore, the pyrrole subunit, present in the compound, has been utilized in various therapeutically active molecules, including antitumor agents .
Future Directions
properties
IUPAC Name |
6-[1-(2-chlorophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-15-3-1-2-4-17(15)26(24,25)23-8-7-14-11-22(12-16(14)23)18-6-5-13(9-20)10-21-18/h1-6,10,14,16H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJBMGRYGZECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
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